![molecular formula C10H13N3O3 B2881759 N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide CAS No. 21774-99-2](/img/structure/B2881759.png)
N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide
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Overview
Description
“N-(4-Ethoxyphenyl)-3-hydroxybutanamide”, also known as bucetin, is an analgesic and antipyretic similar in structure to phenacetin . It was introduced into the markets in Germany but was soon withdrawn from use because of renal toxicity and risk of carcinogenesis .
Synthesis Analysis
A study has shown that the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones .
Molecular Structure Analysis
The molecular weight of a related compound, “N-(4-Ethoxyphenyl)-4-hydroxybenzamide”, is 257.28 . The structure of phenacetin, another related compound, is available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
The synthesis of biologically and pharmaceutically active quinoline and its analogues has been reported . Another compound, etonitazepyne, has a chemical structure and pharmacological similarities to Schedule I drugs .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound depend on its structure. For example, the molecular weight of “N-(4-Ethoxyphenyl)-4-hydroxybenzamide” is 257.28 .
Scientific Research Applications
Chemoselective Acetylation for Antimalarial Drugs Synthesis
N-(2-Hydroxyphenyl)acetamide, a derivative closely related to N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide, plays a crucial role as an intermediate in the synthesis of antimalarial drugs. The chemoselective monoacetylation of amino groups in related compounds has been explored using various acyl donors, showcasing the potential of such chemical modifications in drug development processes. This synthesis pathway emphasizes the compound's relevance in creating therapeutics, specifically highlighting the controlled acetylation techniques essential for antimalarial drug synthesis (Magadum & Yadav, 2018).
Radiosynthesis in Herbicide and Safener Studies
In agricultural chemistry, compounds structurally similar to N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide are utilized in the radiosynthesis of herbicides and safeners, like acetochlor and R-29148. These studies provide insights into the metabolism and mode of action of such chemicals, highlighting the compound's applicability in understanding and developing agricultural chemicals with enhanced safety and efficiency profiles (Latli & Casida, 1995).
Antihistaminic Agents Development
Research into 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, compounds with a structural relationship to N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide, showcases the synthesis route from 3-methoxy aniline. These compounds have been evaluated for their in vivo H1-antihistaminic activity, indicating the potential of such chemical frameworks in the development of new antihistaminic agents. This research emphasizes the compound's relevance in medicinal chemistry, particularly in creating more effective and less sedative antihistaminic drugs (Alagarsamy et al., 2009).
Environmental and Health Safety Studies
Studies on the environmental impact and safety of chemical compounds related to N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide, such as paracetamol (N-(4-hydroxyphenyl)acetamide), focus on their degradation and mineralization. Research involving anodic oxidation with boron-doped diamond electrodes examines the complete mineralization of such compounds, releasing environmentally safe by-products. This highlights the importance of understanding the environmental fate and potential impact of these chemicals, ensuring their safe use and disposal (Brillas et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-hydrazinyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-2-16-8-5-3-7(4-6-8)12-9(14)10(15)13-11/h3-6H,2,11H2,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBUKTFKWMPRDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide |
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